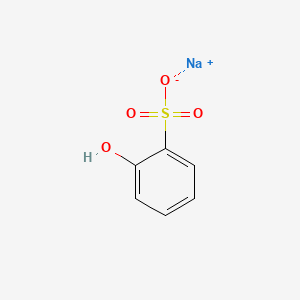
N-benzylidene-4-methylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a group related to N-benzylidene-4-methylbenzenesulfonamide, explore the development of multifunctional molecules with potential pharmaceutical applications. The synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was characterized through spectroscopic and crystallographic means .Molecular Structure Analysis
The molecular structure of N-benzylidene-4-methylbenzenesulfonamide was obtained by single-crystal X-ray diffraction . The molecular formula is C14H13NO2S . The InChI is InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3 .Chemical Reactions Analysis
The Baylis−Hillman Reaction of Arenecarbaldehydes and N‐Arylidene‐4‐methylbenzenesulfonamides with α,β‐Unsaturated Cyclic Ketones is one of the chemical reactions involving N-benzylidene-4-methylbenzenesulfonamide.Physical And Chemical Properties Analysis
N-benzylidene-4-methylbenzenesulfonamide has a molecular weight of 259.33 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 415.7±38.0 °C at 760 mmHg, and a flash point of 205.2±26.8 °C . It has 3 hydrogen bond acceptors and 3 freely rotating bonds .Scientific Research Applications
Synthesis and Characterization
N-benzylidene-4-methylbenzenesulfonamide is synthesized and characterized in various studies . For instance, the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a group related to N-benzylidene-4-methylbenzenesulfonamide, explore the development of multifunctional molecules with potential pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of N-benzylidene-4-methylbenzenesulfonamide was obtained by single-crystal X-ray diffraction. The molecular formula is C14H13NO2S .
Chemical Reactions Analysis
Environmental Degradation and Toxicology
Advanced oxidation processes (AOPs) are used for the environmental degradation of recalcitrant compounds like acetaminophen, highlighting the interest in chemical processes for environmental remediation. This research could provide a framework for studying the degradation pathways and environmental effects of compounds like N-benzylidene-4-methylbenzenesulfonamide.
Aquatic Environments and Contaminants
The review on parabens’ fate in aquatic environments discusses the biodegradability and persistence of organic compounds used in consumer products, which could similarly apply to the environmental behavior of N-benzylidene-4-methylbenzenesulfonamide. Understanding the ecological impact and degradation of such compounds is essential for assessing their safety and environmental risks.
Bioremediation and Microbial Degradation
A study on the ecology of anaerobic degraders of BTEX hydrocarbons in aquifers provides insights into the microbial processes involved in the degradation of complex organic pollutants. This could be relevant to the microbial degradation of N-benzylidene-4-methylbenzenesulfonamide.
Drug Development
Physical and Chemical Properties Analysis
N-benzylidene-4-methylbenzenesulfonamide has a molecular weight of 259.33 g/mol. It has a density of 1.2±0.1 g/cm3, a boiling point of 415.7±38.0 °C at 760 mmHg, and a flash point of 205.2±26.8 °C. It has 3 hydrogen bond acceptors and 3 freely rotating bonds.
Safety and Hazards
properties
IUPAC Name |
N-benzylidene-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCKVBQOKOFBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylidene-4-methylbenzenesulfonamide | |
CAS RN |
51608-60-7 | |
| Record name | N-Benzylidene-4-methylbenzensulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N-benzylidene-4-methylbenzenesulfonamide commonly used for in organic chemistry?
A: N-benzylidene-4-methylbenzenesulfonamide is frequently employed as an electrophilic imine in organic synthesis, particularly in the Baylis-Hillman reaction. This reaction allows for the formation of new carbon-carbon bonds, creating valuable building blocks for more complex molecules. [, , , ]
Q2: Besides the Baylis-Hillman reaction, are there other reactions where N-benzylidene-4-methylbenzenesulfonamide has been utilized?
A: Yes, N-benzylidene-4-methylbenzenesulfonamide has also been successfully employed as an electrophilic imine in copper-catalyzed Grignard 1,4-addition reactions. [] Following the initial addition, trapping the resulting magnesium enolate with N-benzylidene-4-methylbenzenesulfonamide yields chiral β-aminocarbonyl compounds, demonstrating its versatility in synthesizing valuable chiral building blocks.
Q3: What structural features of N-benzylidene-4-methylbenzenesulfonamide make it suitable for these reactions?
A3: The presence of the electron-withdrawing sulfonyl group adjacent to the imine nitrogen in N-benzylidene-4-methylbenzenesulfonamide increases the electrophilicity of the imine carbon. This enhanced electrophilicity facilitates nucleophilic attack, making it a reactive partner in reactions like the Baylis-Hillman reaction and nucleophilic additions.
Q4: Has the reactivity of N-benzylidene-4-methylbenzenesulfonamide been compared to other similar imines?
A: While the provided research focuses on N-benzylidene-4-methylbenzenesulfonamide, one study compared its reactivity to a ketimine analog, N-(9H-fluoren-9-ylidene)-4-methylbenzenesulfonamide. [] This research demonstrated that the ketimine analog reacted with dimethoxycarbene, while N-benzylidene-4-methylbenzenesulfonamide did not under the same conditions. This suggests that subtle structural variations within the imine can significantly influence its reactivity and reaction pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B3426254.png)




